Meso-doxacurium

Description

Elucidation of the Core Molecular Architecture of Doxacurium (B1220649)

Doxacurium is a large, symmetrical molecule, a characteristic stemming from its synthesis as a diester of succinic acid. wikipedia.org Its development was part of a broader effort to create potent neuromuscular blockers by combining pharmacophoric elements from earlier agents. wikipedia.org The resulting structure is both bulky and complex, contributing to its mechanism of action. aneskey.com

Key Structural Features: Bis-quaternary Ammonium (B1175870) Centers and Diester Linkages

At the heart of doxacurium's structure are two quaternary ammonium groups, which are positively charged nitrogen atoms bonded to four carbon atoms. researchgate.net These "bis-quaternary" centers are crucial for the molecule's activity, as they mimic the quaternary nitrogen of the natural neurotransmitter, acetylcholine (B1216132). aneskey.com The two ends of the molecule are linked together by a central chain that includes two ester functionalities, classifying it as a diester. nih.govnih.gov This entire assembly is symmetrical, with the central linker derived from succinic acid. wikipedia.org

The Tetrahydroisoquinolinium Moiety as a Pharmacophore

The bulky groups at either end of the molecule are tetrahydroisoquinolinium rings. wikipedia.org This specific chemical entity is the key pharmacophore, the part of the molecule responsible for its pharmacological effect. The partial saturation of the isoquinoline (B145761) ring to a tetrahydroisoquinoline ring was a key chemical modification that significantly increased the potency of this class of neuromuscular blockers. wikipedia.org These moieties, containing the positively charged quaternary ammonium centers, are attracted to the negatively charged sites on the nicotinic acetylcholine receptors, enabling the molecule to exert its blocking effect. aneskey.com

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Bis-quaternary Ammonium Centers | Two positively charged nitrogen atoms, each bonded to four carbon atoms, located within the tetrahydroisoquinolinium rings. | Mimics acetylcholine, enabling attraction and binding to nicotinic acetylcholine receptors. aneskey.com |

| Diester Linkages | Two ester functional groups connecting the central succinic acid-derived chain to the terminal moieties. | Contributes to the overall symmetrical structure of the molecule. wikipedia.org |

| Tetrahydroisoquinolinium Moiety | The core heterocyclic ring system containing the quaternary nitrogen. Doxacurium has two such moieties. | Acts as the primary pharmacophore, responsible for the neuromuscular blocking activity. wikipedia.org |

Detailed Stereochemical Description of Doxacurium Isomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of doxacurium's nature. The molecule possesses multiple chiral centers, which are carbon atoms attached to four different groups. This gives rise to several different stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. aneskey.com The pharmaceutical preparation of doxacurium is not a single chemical entity but a specific mixture of three of these stereoisomers. wikipedia.org

Comparative Analysis with Other Diastereomeric and Enantiomeric Forms of Doxacurium

The other two stereoisomers present in doxacurium are an enantiomeric pair. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ankara.edu.tr These are designated as the (1R,2S,1'R,2'S) and (1S,2R,1'S,2'R) isomers.

Together, Meso-doxacurium and the enantiomeric pair are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another. ankara.edu.tr While enantiomers typically have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers can have different physical properties. The inclusion of this specific, controlled mixture of a meso form and an enantiomeric pair is a defining characteristic of the doxacurium drug product. wikipedia.org

| Isomer Name | Stereochemical Configuration | Classification | Relationship to Other Isomers |

|---|---|---|---|

| This compound | (1R,1'S,2S,2'R) | Meso Compound (Achiral) | Diastereomer of the enantiomeric pair. |

| (+)-Doxacurium | (1R,2S,1'R,2'S) | Enantiomer (Chiral) | Enantiomer of (-)-Doxacurium; Diastereomer of this compound. |

| (-)-Doxacurium | (1S,2R,1'S,2'R) | Enantiomer (Chiral) | Enantiomer of (+)-Doxacurium; Diastereomer of this compound. |

Conformational Analysis and Molecular Flexibility of this compound

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The structure of this compound possesses significant conformational flexibility, primarily due to the linker chain connecting the two rigid tetrahydroisoquinolinium ends.

This linker, derived from succinic acid and propanol, contains multiple single carbon-carbon and carbon-oxygen bonds. Rotation around these bonds allows the molecule to adopt a wide variety of shapes, or conformations. This flexibility is critical because it influences the distance between the two quaternary ammonium centers. The interonium distance (the distance between the two positive nitrogen charges) is a key determinant of binding affinity for neuromuscular blocking agents, with an optimal distance believed to be around 1.0 to 1.4 nanometers for effective interaction with the subunits of the nicotinic acetylcholine receptor. researchgate.net

While specific experimental or computational studies detailing the preferred conformations of this compound are not extensively available, the inherent flexibility of its diester linker is a fundamental structural characteristic. This flexibility allows the molecule to potentially adapt its shape to fit optimally into the receptor binding site, a crucial aspect of its function as a competitive antagonist.

Structure

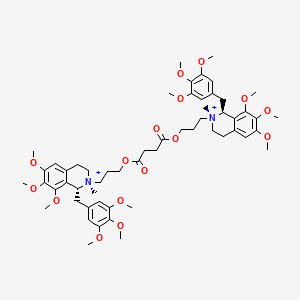

2D Structure

Properties

Key on ui mechanism of action |

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |

|---|---|

CAS No. |

133814-18-3 |

Molecular Formula |

C56H78N2O16+2 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |

InChI |

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |

InChI Key |

GBLRQXKSCRCLBZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

physical_description |

Solid |

solubility |

9.02e-05 g/L |

Origin of Product |

United States |

Chemical Structure and Stereoisomeric Characterization of Meso Doxacurium

Implications of Stereoisomerism for Receptor Recognition and Binding Kinetics

The pharmacological activity of doxacurium (B1220649), a long-acting, non-depolarizing neuromuscular blocking agent, is fundamentally linked to its three-dimensional structure. wikipedia.org Doxacurium is a bisbenzyltetrahydroisoquinolinium diester, meaning it consists of two benzyltetrahydroisoquinolinium groups linked by a succinic acid ester bridge. wikipedia.orgnih.gov The commercial preparation of doxacurium is a mixture of three stereoisomers: the trans-trans isomer, the cis-cis isomer, and the cis-trans isomer, the last of which is a meso compound. wikipedia.org The stereochemical differences between these molecules have significant consequences for their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. derangedphysiology.com

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of doxacurium, the trans-trans and cis-cis isomers are enantiomers (non-superimposable mirror images of each other), making them chiral. The meso-doxacurium isomer (cis-trans), however, is achiral due to an internal plane of symmetry, despite having stereocenters. This structural distinction is paramount to its biological activity.

The interaction between a drug and its receptor is highly specific, often compared to a lock and key mechanism. Biological systems, including receptors like the nAChR, are inherently chiral and can therefore differentiate between the stereoisomers of a drug. ankara.edu.tr This principle, known as stereoselectivity, dictates that different isomers can exhibit varied affinities and binding kinetics for the same receptor, leading to differences in pharmacological potency and duration of action.

These structural variations influence how effectively each isomer can fit into the receptor's binding pocket. A more complementary fit leads to stronger intermolecular interactions (e.g., ionic, van der Waals), resulting in higher binding affinity. Higher affinity generally correlates with a lower dissociation rate from the receptor, which in turn can prolong the duration of the neuromuscular blockade. nih.gov While specific binding affinity (Kᵢ) values for each individual doxacurium isomer are not extensively detailed in general literature, the principle of stereoselectivity in neuromuscular blockers is well-established. For instance, in the related compound mivacurium (B34715), the trans-trans and trans-cis isomers are noted to be pharmacologically more favorable than the cis-cis isomer. oup.com Similarly, the potency of atracurium (B1203153) is largely attributed to one of its ten isomers, which forms the basis of the single-isomer drug cisatracurium. aneskey.com

The table below illustrates the conceptual differences in receptor interaction based on stereoisomerism, which are applicable to the components of doxacurium.

| Feature | Meso Isomer (cis-trans) | Chiral Isomers (trans-trans, cis-cis) | Implication for Receptor Interaction |

| Symmetry | Achiral (internal plane of symmetry) | Chiral (enantiomers) | The receptor's chiral environment can distinguish between the chiral isomers but interacts with the meso compound in a unique manner due to its symmetry. |

| Molecular Shape | Asymmetric configuration of benzylisoquinolinium groups relative to the linker. | Symmetrical configuration of benzylisoquinolinium groups relative to the linker. | Differences in shape affect the complementarity of the fit into the nAChR binding sites. |

| Binding Affinity | Potentially intermediate or distinct affinity compared to the chiral pair. | The two enantiomers may exhibit different binding affinities (stereoselectivity). | Higher affinity leads to greater potency, requiring a lower concentration for the same effect. |

| Binding Kinetics | The unique fit influences the on-rate (association) and off-rate (dissociation) from the receptor. | Enantiomers can have different association and dissociation rates. | Slower dissociation rates typically result in a longer duration of action at the neuromuscular junction. |

Synthetic Methodologies and Chemical Derivatization Pathways for Meso Doxacurium

Historical Development of Doxacurium (B1220649) Synthesis

The development of doxacurium represents a significant advancement in the lineage of tetrahydroisoquinolinium neuromuscular blocking drugs. wikipedia.org Synthesized in 1980 by chemists at Burroughs Wellcome Co., it emerged from a research program focused on creating potent, non-depolarizing agents with a favorable cardiovascular profile. wikipedia.org The heritage of doxacurium can be traced back to early efforts to create compounds that combined the pharmacophoric elements of the non-depolarizing agent laudexium (B1674549) and the depolarizing agent succinylcholine. wikipedia.org

Early structure-activity studies confirmed that the bulky nature of the benzylisoquinolinium moiety was responsible for the non-depolarizing mechanism of action. wikipedia.org A pivotal discovery was that partial saturation of the benzylisoquinoline ring to form the tetrahydroisoquinoline ring resulted in a substantial increase in potency without introducing detrimental pharmacological effects. wikipedia.org This finding established the tetrahydroisoquinolinium structure as a standard building block for this class of neuromuscular blocking agents. wikipedia.org Doxacurium was part of the second generation of these agents, designed to have a long duration of action. wikipedia.orgmdpi.com

Key Reaction Sequences Leading to the Bis-quaternary Structure

The synthesis of doxacurium, a symmetrical molecule, involves the esterification of succinic acid with two molecules of a substituted tetrahydroisoquinoline alcohol, followed by quaternization. wikipedia.org The core of the synthetic challenge lies in the construction of the two identical chiral tetrahydroisoquinoline units and linking them via a succinate (B1194679) diester bridge to form the final bis-quaternary ammonium (B1175870) compound.

The general synthetic approach for bis-quaternary ammonium neuromuscular blockers involves several key steps:

Formation of the Monomeric Unit: The initial phase involves the synthesis of the substituted 1-benzyl-tetrahydroisoquinoline core.

Functionalization for Linking: The monomeric unit is then functionalized to allow for coupling. In the case of doxacurium, this involves the introduction of a hydroxypropyl group at the tertiary nitrogen atom.

Dimerization: Two molecules of the functionalized monomer are then coupled together. For doxacurium, this is achieved through a diester linkage with succinic acid.

Quaternization: The final step is the quaternization of the two tertiary nitrogen atoms of the tetrahydroisoquinoline rings, typically with a methylating agent, to yield the bis-quaternary ammonium salt. nih.govresearchgate.netnih.gov

The potency of bis-quaternary compounds like doxacurium is significantly influenced by the distance between the two quaternary nitrogen atoms, a critical factor in their interaction with the nicotinic acetylcholine (B1216132) receptor. researchgate.netjapsonline.com

Strategies for Tetrahydroisoquinoline Ring Formation

The tetrahydroisoquinoline (THIQ) scaffold is a fundamental structural motif in a vast number of natural and synthetic bioactive compounds. researchgate.netresearchgate.net Several classical and modern synthetic strategies are available for the construction of the THIQ ring system. The most widely employed methods include:

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. It is a powerful tool for the synthesis of 1-substituted THIQs. researchgate.net

Bischler-Napieralski Reaction: This method entails the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the corresponding THIQ. researchgate.netresearchgate.net

More recent advancements have introduced a variety of other synthetic routes, including multicomponent reactions and transition-metal-catalyzed cyclizations. researchgate.netnih.govmdpi.com For the synthesis of the specific substituted tetrahydroisoquinoline required for doxacurium, which contains multiple methoxy (B1213986) groups on both the isoquinoline (B145761) and benzyl (B1604629) moieties, a multi-step synthesis starting from appropriately substituted precursors is necessary.

Stereoselective Synthesis of Meso-doxacurium

Doxacurium chloride as a pharmaceutical preparation is a mixture of three trans, trans-stereoisomers. wikipedia.orgchemicalbook.com These include a pair of enantiomers (the R,S-R,S and S,R-S,R isomers) and a meso compound (the R,S-S,R isomer). wikipedia.org The meso form, this compound, is an achiral diastereomer due to an internal plane of symmetry. nih.gov

Methodologies for Controlling Isomeric Purity

The control of stereochemistry is a critical aspect of the synthesis of complex molecules like doxacurium. Achieving a high isomeric purity, particularly for the desired this compound, requires stereoselective synthetic methods. Strategies to control the formation of specific stereoisomers include:

Chiral Resolution: A racemic mixture of the key tetrahydroisoquinoline intermediate can be resolved into its constituent enantiomers using chiral resolving agents. The appropriate enantiomers can then be used in the subsequent dimerization step to produce the desired stereoisomer of doxacurium.

Asymmetric Synthesis: The development of asymmetric synthetic routes to the chiral tetrahydroisoquinoline building blocks is a more elegant and efficient approach. This can be achieved through various methods, including:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline precursor using a chiral catalyst can yield an enantiomerically enriched tetrahydroisoquinoline. mdpi.comresearchgate.net

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Challenges in Achieving Enantiomeric and Diastereomeric Selectivity

The synthesis of a single stereoisomer of a molecule with multiple chiral centers, such as doxacurium, presents significant challenges. Doxacurium possesses four stereocenters, leading to the possibility of ten stereoisomers (four d,l pairs and two meso forms). chemicalbook.com However, only the three all-trans isomers are pharmacologically active. chemicalbook.com

The primary challenges in the stereoselective synthesis of this compound include:

Control of Multiple Stereocenters: The simultaneous control of the stereochemistry at all four chiral centers is a complex task.

Separation of Diastereomers: The separation of the desired meso isomer from the enantiomeric pair of the other active isomers, as well as any other diastereomeric impurities, can be difficult due to their similar physical and chemical properties. Chromatographic techniques are often employed for this purpose. pharmacompass.com

Maintaining Stereochemical Integrity: The stereochemical integrity of the chiral centers must be maintained throughout the multi-step synthesis, as racemization or epimerization can lead to a loss of isomeric purity.

Exploration of this compound Analogues and Chemical Derivatives

The exploration of analogues and derivatives of lead compounds is a common strategy in medicinal chemistry to improve pharmacological properties and to better understand structure-activity relationships. While doxacurium itself is a well-defined entity, the general structural framework of bis-benzyltetrahydroisoquinolinium diesters has been a fertile ground for the development of other neuromuscular blocking agents.

Analogues of doxacurium include other members of the benzylisoquinolinium class of neuromuscular blockers, such as atracurium (B1203153) and mivacurium (B34715). japsonline.comoup.com These compounds share the same basic pharmacophore but differ in the nature of the linker between the two quaternary heads and the substitution pattern on the aromatic rings. These structural modifications have profound effects on the potency, duration of action, and metabolic fate of the drugs. For instance, atracurium and mivacurium have shorter durations of action compared to doxacurium. wikipedia.orgnih.gov

The development of chemical derivatives of this compound could involve modifications at several positions:

The Linker Chain: Altering the length and composition of the succinate linker could modulate the distance between the quaternary ammonium heads, potentially affecting potency and duration of action.

The Tetrahydroisoquinoline Rings: Modification of the methoxy substituents on the tetrahydroisoquinoline or the benzyl rings could influence binding affinity and metabolic stability.

The Quaternary Groups: While typically methyl groups, variation of the alkyl groups on the quaternary nitrogens could also impact pharmacological activity.

Rational Design of Structural Modifications (e.g., linker variations, substituent changes)

The development of doxacurium and its analogs was a deliberate process guided by rational drug design principles, primarily focused on creating a potent non-depolarizing agent to serve as an alternative to succinylcholine. wikipedia.orgwikidoc.org This effort, which began in the 1980s, was based on key structure-activity relationship (SAR) findings. wikipedia.orgwikidoc.org

Early research confirmed that the bulky nature of the "benzylisoquinolinium" structure was responsible for the non-depolarizing mechanism of action. wikipedia.orgwikidoc.org A pivotal discovery was that the partial saturation of the benzylisoquinoline ring system to form a tetrahydroisoquinoline moiety led to a significant increase in potency without introducing detrimental pharmacological effects. wikipedia.orgwikidoc.org This finding established the tetrahydroisoquinolinium structure as a fundamental building block for this class of neuromuscular blockers.

Onium Centers: The two quaternary nitrogen atoms (onium centers) are essential for binding to nicotinic acetylcholine receptors. The stereochemistry at the adjacent chiral carbons (C1/C1' and C2/C2') influences potency and binding affinity.

Tetrahydroisoquinoline (THIQ) Moieties: These bulky groups provide the necessary steric hindrance for effective receptor antagonism. Substituents on the aromatic rings of the THIQ system, such as the trimethoxy groups found in doxacurium, can modulate lipophilicity and metabolic stability.

Inter-onium Linker: In this compound, the two THIQ units are connected by a succinic acid diester linker. The length, rigidity, and chemical nature of this chain are critical determinants of the drug's properties. Structural changes to this inter-onium chain can significantly alter the cardiovascular and autonomic safety profiles of the resulting compounds. researchgate.net The design of doxacurium was influenced by attempts to create hybrid structures combining pharmacophoric elements from the non-depolarizing agent laudexium and the depolarizing agent succinylcholine. wikipedia.orgwikidoc.org

| Structural Component | Design Rationale | Potential Modifications |

|---|---|---|

| Tetrahydroisoquinoline (THIQ) Rings | Provide bulky structure for non-depolarizing block. Saturation increases potency over benzylisoquinoline. wikipedia.orgwikidoc.org | Changes in aromatic ring substituents (e.g., number and position of methoxy groups). |

| Quaternary Ammonium Groups | Essential for binding to the nicotinic acetylcholine receptor. | Alteration of N-alkyl substituents (e.g., replacing N-methyl). |

| Diester Linker (from Succinic Acid) | Provides optimal distance between the two onium heads. Susceptible to ester hydrolysis. wikipedia.org | Varying the length and rigidity of the dicarboxylic acid chain (e.g., using glutaric or adipic acid derivatives). |

| Stereochemistry | The specific trans,trans configuration of the meso isomer influences its pharmacological profile. | Synthesis of other stereoisomers (e.g., cis-cis, cis-trans) to study isomeric potency and effects. |

Synthetic Routes for Preparing this compound Derivatives

The synthesis of this compound and its derivatives hinges on the construction of the core tetrahydroisoquinoline (THIQ) heterocyclic scaffold. Several classical and modern organic synthesis strategies can be employed to prepare these building blocks.

A primary and widely used method for constructing the THIQ skeleton is the Bischler-Napieralski cyclization . researchgate.netrsc.org This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced, commonly with sodium borohydride (B1222165) (NaBH₄), to yield the final tetrahydroisoquinoline. researchgate.net

Another classical approach is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the THIQ ring. researchgate.net

A general synthetic pathway to a doxacurium derivative would logically proceed through the following stages:

Synthesis of the Substituted THIQ: Preparation of the appropriately substituted N-methyl-tetrahydroisoquinoline building block using a method such as the Bischler-Napieralski or Pictet-Spengler reaction.

Coupling/Dimerization: Two equivalents of the synthesized THIQ alcohol intermediate are coupled with a suitable dicarboxylic acid derivative, such as succinyl chloride, to form the bis-ester linker.

Quaternization: The final step involves the quaternization of the tertiary nitrogen atoms in the two THIQ rings to form the bis-quaternary ammonium salt.

The synthesis of doxacurium results in a mixture of stereoisomers because of the chiral centers present in the molecule. fda.gov The separation of the specific this compound isomer from the enantiomeric pair would require chiral chromatography or stereoselective synthesis techniques.

Biomimetic and Chemoenzymatic Synthetic Approaches

Advanced synthetic strategies, including biomimetic and chemoenzymatic methods, offer pathways to enhance the efficiency and stereoselectivity of complex molecule synthesis, which are applicable to compounds like this compound.

Biomimetic Synthesis: This approach seeks to mimic a plausible biosynthetic pathway of a natural product or a related structural class. While doxacurium is a synthetic molecule, its core THIQ structure is common in a large family of isoquinoline alkaloids. researchgate.net Biomimetic syntheses of related alkaloids often utilize key reactions like the Bischler-Napieralski cyclization or intramolecular cyclizations that are thought to mirror enzymatic processes in nature. rsc.org For instance, the total synthesis of Dysoxylum alkaloids has been achieved using a biomimetic strategy that incorporates a Bischler-Napieralski reaction. rsc.org Such principles could be applied to design novel and efficient routes to the THIQ precursors of this compound.

Chemoenzymatic Synthesis: A chemoenzymatic approach integrates enzymatic transformations into a multi-step chemical synthesis to leverage the high selectivity (chemo-, regio-, and enantio-) of biocatalysts. researchgate.net For the synthesis of a specific stereoisomer like this compound, controlling the chirality of the tetrahydroisoquinoline rings is paramount.

A highly relevant and powerful chemoenzymatic technique is Asymmetric Transfer Hydrogenation (ATH) . This method is used for the stereoselective reduction of prochiral imines, such as 3,4-dihydroisoquinolines, into chiral amines like tetrahydroisoquinolines. researchgate.net The ATH of substituted dihydroisoquinolines using Noyori's chiral half-sandwich catalysts is a documented method for preparing synthetic derivatives of tubocurarine, such as mivacurium and gantacurium. researchgate.net Given that doxacurium belongs to the same class of bisbenzyltetrahydroisoquinolinium agents, this chemoenzymatic-like catalytic approach is directly applicable for the targeted synthesis of the specific stereocenters required for this compound, potentially avoiding the formation of an isomeric mixture and subsequent difficult separations. wikipedia.orgresearchgate.net

Molecular Mechanisms of Action and Ligand Receptor Interactions

Competitive Antagonism at the Muscle-Type Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

Meso-doxacurium functions as a non-depolarizing neuromuscular blocking agent. hres.ca Its pharmacological effect is achieved through competitive antagonism at muscle-type nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate. wikipedia.orgncats.iofda.gov Unlike depolarizing agents, which initially activate the receptor, this compound binds to the nAChR without causing it to open, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). openanesthesia.orgpatsnap.com This blockade of ACh binding prevents the depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis. openanesthesia.org The antagonism is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, a principle demonstrated by the reversal of its effects with acetylcholinesterase inhibitors like neostigmine. hres.cancats.ionih.gov

The muscle-type nAChR is a pentameric ligand-gated ion channel composed of five protein subunits. In adult skeletal muscle, this complex consists of two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit arranged around a central pore. openanesthesia.org The binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the two α-subunits and their adjacent δ and ε subunits. openanesthesia.orgscholarpedia.org

This compound, as a large and bulky bisbenzyltetrahydroisoquinolinium molecule, physically occupies one or both of these binding sites. wikipedia.org This steric hindrance prevents the smaller acetylcholine molecules from accessing their binding targets. The bulky nature of the benzylisoquinolinium structure is a key feature contributing to its non-depolarizing mechanism of action. wikipedia.org The specific molecular interactions, such as hydrogen bonds or van der Waals forces between the antagonist and amino acid residues within the binding pocket, contribute to the stability of the drug-receptor complex.

The core of this compound's mechanism is the direct competition with and displacement of acetylcholine at the nAChR. hres.cadrugbank.com By occupying the receptor's binding sites, it prevents ACh from inducing the conformational change necessary for ion channel opening and subsequent muscle contraction. The competitive nature of this interaction is clinically demonstrated by the ability of acetylcholinesterase inhibitors (e.g., neostigmine) to reverse the neuromuscular block. hres.canih.gov These inhibitors increase the synaptic concentration of ACh, which can then more effectively compete with and displace this compound from the receptors, restoring neuromuscular transmission.

Comparative data indicates that doxacurium (B1220649) is a highly potent antagonist. It is approximately 2.5 to 3 times more potent than pancuronium (B99182) and 10 to 12 times more potent than metocurine. hres.cafda.govrxlist.com This suggests that doxacurium has a higher affinity for the nAChR binding site than these other non-depolarizing agents, allowing it to effectively displace both endogenous acetylcholine and other competing antagonists at lower concentrations.

Quantitative Characterization of Receptor Binding Kinetics

The kinetics of ligand-receptor binding are defined by the association rate constant (k_on) and the dissociation rate constant (k_off). The association rate constant describes the speed at which the drug binds to the receptor, while the dissociation rate constant describes the rate at which the drug-receptor complex breaks apart. uah.es These constants are typically determined through kinetic binding experiments, often using radiolabeled ligands. uah.essprpages.nl

For this compound, specific values for k_on and k_off from direct binding assays are not widely available in the published literature. However, its characteristics as a long-acting neuromuscular blocker suggest a relatively rapid association rate combined with a very slow dissociation rate from the nAChR, leading to a prolonged duration of receptor occupancy and, consequently, a sustained neuromuscular block. nih.gov

The equilibrium dissociation constant (K_d) is a fundamental measure of the affinity between a ligand and its receptor; it represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. pharmacologycanada.orgnih.gov A lower K_d value signifies a higher binding affinity. pharmacologycanada.org While specific K_d values for this compound are not readily found in clinical or pharmacological literature, its high potency strongly implies a very low K_d.

In a clinical context, receptor occupancy is often assessed indirectly through pharmacodynamic measures such as the ED95, which is the dose required to produce a 95% suppression of the muscle twitch response. hres.ca For doxacurium in adults under balanced anesthesia, the average ED95 is 0.025 mg/kg. fda.govrxlist.com Achieving this level of profound muscle relaxation indicates that a substantial fraction of the nAChRs at the motor end-plate are occupied by the antagonist, preventing neuromuscular transmission.

Table 1: Pharmacodynamic Potency (ED95) of Doxacurium

| Patient Population | Anesthesia | ED95 (mg/kg) |

|---|---|---|

| Adults | Balanced Anesthesia | 0.025 fda.govrxlist.com |

| Children (2-12 years) | Halothane (B1672932) Anesthesia | ~0.03 hres.cafda.gov |

Allosteric Modulation of nAChR Function (or lack thereof)

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.comguidetopharmacology.org By binding to an allosteric site, these modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the response of the receptor to its primary agonist, without directly competing for the same binding site. mdpi.com

The established mechanism of action for this compound is based on competitive antagonism at the orthosteric binding site of the nAChR. wikipedia.orgncats.iodrugbank.com All available evidence indicates that it directly blocks the same sites that bind acetylcholine. hres.cafda.gov There is no scientific evidence to suggest that this compound or its isomers function as allosteric modulators of the nAChR. Its effects are fully consistent with a competitive, rather than an allosteric, mechanism of inhibition.

Investigation of Other Cholinergic Receptor Interactions (e.g., muscarinic acetylcholine receptors)

This compound, as part of the doxacurium chloride mixture, exhibits a high degree of selectivity for nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, with markedly less interaction with other cholinergic receptors, such as muscarinic acetylcholine receptors (mAChRs). nih.govdrugbank.com This selectivity is a critical feature, as interactions with muscarinic receptors can lead to undesirable autonomic side effects.

Research on the interaction of doxacurium with muscarinic receptor subtypes has demonstrated its weak antagonist properties at these sites. nih.govdrugbank.com Studies using guinea pig models have shown that doxacurium is not an antagonist of either M2 or M3 muscarinic receptors, which are crucial for regulating heart rate and airway smooth muscle tone, respectively. nih.gov In competitive radioligand binding assays, doxacurium showed a low affinity for both M2 and M3 muscarinic receptors. drugbank.com When compared with other neuromuscular blocking agents, doxacurium consistently ranks among the least potent in its interaction with muscarinic receptors. drugbank.comresearchgate.net For instance, the relative order of potency for the M3 muscarinic receptor from highest to lowest was found to be pancuronium, atracurium (B1203153), pipecuronium, rocuronium, mivacurium (B34715), gallamine, succinylcholine, and finally doxacurium. researchgate.net This low affinity for muscarinic receptors contributes to its cardiovascular stability.

| Neuromuscular Relaxant | Relative Affinity for M2 Receptors (Highest to Lowest) | Relative Affinity for M3 Receptors (Highest to Lowest) |

|---|---|---|

| Pancuronium | 1 | 1 |

| Atracurium | 4 | 2 |

| Pipecuronium | 5 | 3 |

| Rocuronium | 3 | 4 |

| Mivacurium | 7 | 5 |

| Gallamine | 2 | 6 |

| Succinylcholine | 8 | 7 |

| Doxacurium | 6 | 8 |

Molecular Modeling and Docking Simulations of this compound with nAChR Subunits

Molecular modeling and docking simulations have been instrumental in elucidating the structural basis for the interaction between neuromuscular blocking agents like this compound and the nicotinic acetylcholine receptor (nAChR). frontiersin.org These computational techniques allow for the visualization of binding modes and the identification of key interactions at the atomic level. frontiersin.orguchile.cl The nAChR ligand-binding site is located at the interface between two of its five subunits, typically between an alpha (α) and a non-alpha subunit. frontiersin.orgmdpi.com This binding pocket is characterized by a collection of aromatic amino acid residues. researchgate.net

For bis-quaternary neuromuscular blockers such as this compound, the distance between the two positively charged nitrogen atoms is a critical determinant of binding affinity. It is theorized that these two cationic heads bridge the interface between two subunits, such as the alpha-gamma or alpha-delta interface in the muscle-type nAChR. researchgate.net

The agonist and competitive antagonist binding site of the nAChR is formed by several loops of amino acids, referred to as loops A, B, and C on the "principal face" (contributed by the α-subunit) and loops D, E, and F on the "complementary face" (contributed by the adjacent subunit). mdpi.com Within this pocket, several highly conserved aromatic amino acid residues are crucial for ligand binding. mdpi.comchemrxiv.org

Key residues identified through mutagenesis and modeling studies that contribute to the binding of antagonists include:

Aromatic Residues: Tyrosine (Tyr) and Tryptophan (Trp) residues on both the principal and complementary faces form an "aromatic box" that interacts with the quaternary ammonium (B1175870) groups of ligands like acetylcholine and this compound through cation-π interactions. researchgate.netchemrxiv.org Specific residues such as Tyr92, Tyr189, Cys192, and Tyr196 on the α-subunit, and Trp57 on the complementary subunit, are considered critical. mdpi.com

Disulfide Bridge: A characteristic feature of the α-subunit is a vicinal disulfide bond between Cys192 and Cys193, which is essential for the structural integrity of the binding site. caltech.edu

Other Interacting Residues: Aspartate (Asp) and Arginine (Arg) residues can also play a role in the binding and selectivity of different ligands. uchile.clmdpi.com For instance, studies on α-conotoxins binding to nAChRs have highlighted the importance of residues like Arg81 and Phe119 on the β2 subunit for interaction. mdpi.com

| Subunit Face | Contributing Loop(s) | Key Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Principal (α-subunit) | A, B, C | Tyr92, Trp143, Tyr189, Cys192, Cys193, Tyr196 | Cation-π, Disulfide Bridge, Hydrogen Bonding |

| Complementary (γ, δ, or β subunit) | D, E, F | Trp57, Arg81, Phe119 | Cation-π, Electrostatic |

Predicting the precise binding mode and the associated interaction energies is a primary goal of docking simulations. nih.govnih.gov For large, flexible molecules like this compound, multiple binding orientations may be possible. researchgate.net The most favorable binding mode is the one with the lowest binding free energy.

Preclinical Pharmacological Profiling of Meso Doxacurium

In Vitro Neuromuscular Blocking Efficacy in Isolated Tissue Preparations

In vitro studies are fundamental in determining the direct action of a neuromuscular blocking agent on the nerve-muscle unit, independent of systemic physiological factors.

Dose-Response Characterization in Nerve-Muscle Preparations (e.g., phrenic nerve-hemidiaphragm)

Isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm, are standard models for assessing the neuromuscular blocking effects of drugs. scielo.br In such preparations, the nerve is stimulated electrically, and the resulting muscle contraction is measured. The addition of a neuromuscular blocking agent to the bath demonstrates a dose-dependent reduction in the force of contraction. While specific dose-response curves for meso-doxacurium in phrenic nerve-hemidiaphragm preparations are not detailed in the provided results, this methodology is crucial for determining the intrinsic potency of the compound at the neuromuscular junction. scielo.br The phrenic nerve is the sole motor supply to each hemidiaphragm, making this preparation a reliable indicator of neuromuscular function. physio-pedia.com

Electrophysiological Assessment of Neuromuscular Transmission Blockade

Electrophysiological studies provide a more detailed analysis of the blockade of neuromuscular transmission. These assessments can involve recording intracellularly from muscle fibers to measure changes in end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs). For nondepolarizing agents like this compound, a competitive antagonism is expected, leading to a decrease in the amplitude of EPPs without a change in the resting membrane potential. scielo.br While specific electrophysiological data for this compound were not found, studies on other neuromuscular blocking agents have shown that they can alter the frequency and amplitude of MEPPs, indicating a presynaptic or postsynaptic site of action. scielo.br This type of assessment is critical for understanding the precise mechanism of neuromuscular blockade.

In Vivo Pharmacodynamics in Animal Models

In vivo studies in animal models are essential to understand the onset, duration, and recovery characteristics of neuromuscular blockade, as well as its potency relative to other agents.

Assessment of Neuromuscular Blockade Onset, Duration, and Recovery in Specific Species (e.g., cats, dogs, monkeys)

Preclinical studies in various animal species have been conducted to evaluate the pharmacodynamic profile of doxacurium (B1220649). In cats and monkeys, doxacurium has a duration of action that is two to three times longer than that of d-tubocurarine and two to five times longer than that of atracurium (B1203153). hres.ca The neuromuscular blockade is of the nondepolarizing type, characterized by partial tetanic fade and post-tetanic potentiation. hres.ca Studies in animals receiving repeated doses did not show evidence of cumulative effects. hres.ca Data from in vivo studies in rats, cats, and dogs indicate that the administered dose of doxacurium is recovered as the parent drug in urine and bile. fda.gov

Table 1: Pharmacodynamic Parameters of Doxacurium in Different Animal Species

| Species | Duration of Action Compared to d-tubocurarine | Duration of Action Compared to Atracurium | Notes |

| Cat | 2 to 3 times longer hres.ca | 2 to 5 times longer hres.ca | Nondepolarizing block characteristics observed. hres.ca |

| Monkey | 2 to 3 times longer hres.ca | 2 to 5 times longer hres.ca | Nondepolarizing block characteristics observed. hres.ca |

This table is based on available preclinical data and is for informational purposes only.

Comparative Potency Studies Against Reference NMBAs in Animal Models (e.g., pancuronium (B99182), d-tubocurarine)

Comparative potency studies are crucial for positioning a new neuromuscular blocking agent within the existing clinical armamentarium. Doxacurium chloride has been shown to be approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine. hres.cadrugbank.comfda.govdrugs.com This increased potency is a significant characteristic of the compound.

Table 2: Comparative Potency of Doxacurium Chloride

| Comparator Agent | Comparative Potency of Doxacurium Chloride |

| Pancuronium | Approximately 2.5 to 3 times more potent hres.cadrugbank.comfda.govdrugs.com |

| Metocurine | Approximately 10 to 12 times more potent hres.cadrugbank.comfda.govdrugs.com |

| d-tubocurarine | More potent (specific ratio not detailed in provided results) |

This table is based on available preclinical and clinical comparative data and is for informational purposes only.

Response to Acetylcholinesterase Inhibitors as Reversal Agents in Preclinical Settings

The neuromuscular blockade induced by nondepolarizing agents like doxacurium can be reversed by acetylcholinesterase inhibitors, such as neostigmine. hres.cadrugbank.comfda.gov These reversal agents increase the availability of acetylcholine (B1216132) at the neuromuscular junction, which then competes with the blocking agent, thereby restoring neuromuscular transmission. drugbank.com Preclinical studies have confirmed that the blockade produced by doxacurium is antagonized by these inhibitors. hres.ca The effectiveness of reversal is dependent on the depth of the neuromuscular block at the time of administration of the reversal agent; a more profound block requires a longer time and a greater dose of the anticholinesterase for recovery. drugbank.comfda.gov

Autonomic Nervous System Effects in Preclinical Models

The assessment of a neuromuscular blocking agent's impact on the autonomic nervous system is a critical component of its preclinical safety evaluation. These effects, or lack thereof, can significantly influence the drug's clinical utility and safety profile.

Assessment of Ganglionic Blocking Activity

Preclinical studies in anesthetized cats were conducted to determine the potential for doxacurium chloride to produce ganglionic blockade. The nictitating membrane response to preganglionic stimulation and the vasodepressor response to vagus nerve stimulation were recorded. In these models, doxacurium chloride demonstrated a notable lack of effect on the autonomic nervous system. Even at doses up to 32 times the ED100 (the dose required to produce 100% suppression of the twitch response), no significant ganglionic blocking activity was observed. hres.ca This suggests that at and well above clinically relevant concentrations, doxacurium chloride, and by extension its this compound component, does not interfere with autonomic ganglionic transmission.

Evaluation of Cardiovascular Stability in Animal Studies

A key desirable feature of modern neuromuscular blocking agents is cardiovascular stability, meaning a minimal impact on heart rate and blood pressure. The preclinical evaluation of doxacurium chloride in animal models has consistently demonstrated its cardiovascular safety.

In anesthetized dogs, doxacurium chloride exhibited minimal cardiovascular effects at doses that were 10 to 20 times the ED95 (the dose required to produce 95% suppression of the twitch response). hres.ca This high level of cardiovascular stability is a significant finding, indicating a low potential for the drug to induce hemodynamic fluctuations.

Further studies in various animal models have reinforced these findings, showing a lack of significant vagolytic or sympathomimetic effects. nih.gov This cardiovascular stability is considered a superior trait of doxacurium when compared to some other neuromuscular blockers. wikipedia.org

The following table summarizes the key findings regarding the autonomic and cardiovascular effects of doxacurium chloride in preclinical models.

| Preclinical Model | Parameter Assessed | Dosage | Observed Effect |

| Anesthetized Cats | Ganglionic Blocking Activity (Nictitating membrane and vagus nerve stimulation) | Up to 32 x ED100 | No effects on the autonomic nervous system. hres.ca |

| Anesthetized Dogs | Cardiovascular Effects | 10 to 20 x ED95 | Minimal cardiovascular effects. hres.ca |

Investigation of Histamine (B1213489) Release Potential in Preclinical Models

The potential for a drug to induce histamine release is a crucial aspect of its preclinical pharmacological profiling, as histamine can lead to a range of adverse effects, including bronchospasm, hypotension, tachycardia, and cutaneous flushing.

Preclinical investigations into the histamine-releasing potential of doxacurium chloride have shown it to be minimal. In studies involving children receiving halothane (B1672932) anesthesia, doses of doxacurium chloride ranging from 0.03 to 0.08 mg/kg (1.2 to 3 times the ED95) were not associated with any dose-dependent changes in mean plasma histamine concentration. hres.carxlist.com This suggests a very low propensity for the drug to cause mast cell degranulation and subsequent histamine release.

Clinical experience with over 1000 patients corroborates these preclinical findings, indicating that adverse reactions typically associated with histamine release are infrequent following the administration of doxacurium chloride. hres.ca The relative lack of histamine release is a noted advantage of doxacurium, contributing to its favorable cardiovascular profile. nih.govwikipedia.org

| Preclinical/Clinical Setting | Dosage | Parameter Assessed | Observed Effect |

| Children (2-12 years) under halothane anesthesia | 0.03 to 0.08 mg/kg (1.2 to 3 x ED95) | Mean plasma histamine concentration | No dose-dependent changes. hres.carxlist.com |

| General Clinical Experience (>1000 patients) | Not specified | Incidence of histamine-related adverse reactions | Infrequent. hres.ca |

Preclinical Pharmacokinetics and Metabolism of Meso Doxacurium

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of meso-doxacurium are key determinants of its onset and duration of action. Studies in animals have provided insights into how the compound behaves following administration.

Tissue Distribution Studies in Rodents and Larger Mammals

Following intravenous administration, the distribution of a drug throughout the body is a critical pharmacokinetic phase. Studies were conducted in anesthetized dogs and monkeys to evaluate the effects of doxacurium (B1220649) chloride. hres.ca While these studies involved comprehensive observations, including clinical signs, organ weights, and histopathology, specific data on the concentration of this compound in various tissues were not detailed in the available literature. hres.ca However, data from in vivo studies in rats, cats, and dogs are consistent with analyses of human samples, suggesting the drug is distributed to the excretory organs for elimination. fda.gov

Plasma Protein Binding in Preclinical Species

The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to target sites. For doxacurium chloride, plasma protein binding is approximately 30% in human plasma. hres.cafda.govrxlist.comdrugbank.com Specific quantitative data on the percentage of plasma protein binding in preclinical animal species such as rodents or larger mammals are not extensively detailed in the provided sources. The focus of available information has been on human plasma. hres.cafda.govrxlist.comdrugbank.com

Metabolic Stability and Biotransformation Pathways

The metabolism of a drug determines its active duration and the formation of potential metabolites. This compound is notable for its significant metabolic stability.

In Vitro Metabolic Stability Studies (e.g., in animal liver microsomes, plasma)

In vitro studies are crucial for assessing a compound's susceptibility to metabolic enzymes. Doxacurium chloride is not metabolized in fresh human plasma. hres.cafda.govrxlist.com It is also minimally hydrolyzed by human plasma cholinesterase. nih.gov The tetraalkylammonium group, a feature of doxacurium's structure, is not typically subject to biotransformation through common metabolic pathways in mammalian species. researchgate.net This inherent stability is consistent with findings from in vivo animal studies. fda.gov

Identification of Potential Metabolites in Preclinical Species (if any)

Consistent with its metabolic stability, studies suggest that this compound does not undergo significant biotransformation. In vivo data from humans indicate that doxacurium chloride is not metabolized. rxlist.comdrugbank.com This is supported by preclinical data from studies in rats, cats, and dogs, which show that the administered dose is recovered as the unchanged parent drug. hres.cafda.gov Consequently, no major metabolites have been identified in these preclinical species.

Excretion Pathways in Animal Models

The elimination of this compound from the body occurs primarily through the excretion of the unchanged drug.

The major elimination pathway for doxacurium is the excretion of the parent drug in urine and bile. hres.cafda.govrxlist.comdrugbank.com This has been demonstrated in multiple animal species. Data derived from the analysis of human urine and bile are consistent with in vivo studies in the rat, cat, and dog. fda.gov These animal studies indicate that all of an administered dose of doxacurium chloride is recovered as the parent drug in the urine and bile of these species. hres.ca

Renal Clearance Mechanisms

Preclinical studies have established that renal excretion is a primary mechanism for the clearance of doxacurium. In animal models including rats, cats, and dogs, a significant portion of the administered dose is eliminated unchanged via the kidneys. hres.carxlist.com This indicates that the drug does not undergo substantial metabolism before renal elimination.

Biliary Excretion and Enterohepatic Recirculation in Animals

Alongside renal clearance, biliary excretion represents another principal pathway for the elimination of doxacurium in preclinical animal models. In vivo research in rats, cats, and dogs has consistently shown that the parent drug is recovered in the bile following administration. hres.carxlist.com This demonstrates that, similar to its renal handling, doxacurium is excreted into the bile largely in its original, unmetabolized form. Studies have detected high concentrations of doxacurium in the bile relative to plasma concentrations. rxlist.comfda.gov

Specific data detailing the enterohepatic recirculation of this compound or the doxacurium chloride mixture in animal models is not extensively covered in the available scientific literature. Enterohepatic circulation is a process where drugs excreted in the bile are reabsorbed from the intestine back into the bloodstream, which can prolong their presence in the body. free.fr However, studies specifically investigating this phenomenon for doxacurium in animals were not identified in the searched literature.

Data Tables

The following table summarizes the key pharmacokinetic elimination pathways for doxacurium in various animal species as identified in preclinical research.

| Animal Model | Renal Excretion (Unchanged Drug) | Biliary Excretion (Unchanged Drug) |

|---|---|---|

| Rat | Yes hres.carxlist.com | Yes hres.carxlist.com |

| Cat | Yes hres.carxlist.com | Yes hres.carxlist.com |

| Dog | Yes hres.carxlist.com | Yes hres.carxlist.com |

| Rhesus Monkey | Mentioned in studies, but specific data on excretion route not detailed. hres.ca | Mentioned in studies, but specific data on excretion route not detailed. hres.ca |

Advanced Research Methodologies and Future Research Avenues

High-Resolution Analytical Techniques for Isomer Quantification and Metabolite Profiling

Doxacurium (B1220649) chloride is a mixture of three trans, trans stereoisomers: the meso form (1R,1'S,2S,2'R) and a dl-enantiomeric pair ((1R,1'R ,2S,2'S ) and (1S,1'S ,2R,2'R )). fda.govrxlist.com The quantification and characterization of these individual isomers are critical as their pharmacological activities may differ. Furthermore, understanding the metabolic fate of a drug is a fundamental aspect of its development. However, in vivo data in humans indicate that doxacurium is not metabolized, with the primary routes of elimination being the excretion of the unchanged drug in urine and bile. rxlist.comdrugbank.com Plasma protein binding is approximately 30%. rxlist.comdrugbank.com

The separation and analysis of stereoisomers like those found in doxacurium preparations require specialized analytical methods capable of distinguishing between molecules with identical mass and chemical formula but different three-dimensional arrangements.

Chiral Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and quantifying enantiomers and diastereomers in complex biological matrices. nih.govmdpi.com Chiral stationary phases (CSPs) within high-performance liquid chromatography (HPLC) columns are designed to interact differently with each stereoisomer, leading to different retention times and thus, separation. japsonline.com The separated isomers are then ionized and detected by a tandem mass spectrometer, which offers high sensitivity and selectivity, allowing for precise quantification even at very low concentrations. mdpi.comjapsonline.com For a molecule like meso-doxacurium, a validated chiral LC-MS/MS method would be the gold standard for pharmacokinetic studies that aim to track the disposition of the individual isomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules. toray-research.co.jp In the context of isomer analysis, advanced NMR techniques can differentiate between stereoisomers by detecting subtle differences in the chemical environments of their atoms. toray-research.co.jp While typically less sensitive than MS, the direct coupling of HPLC with NMR (LC-NMR) allows for the structural elucidation of isomers post-separation without the need for extensive purification, which is particularly useful for analyzing unstable compounds. toray-research.co.jpresearchgate.net This combined approach can provide definitive structural confirmation of the separated meso- and dl-isomers of doxacurium. toray-research.co.jp

Table 1: Comparison of Advanced Analytical Techniques for Isomer Analysis

| Technique | Principle | Advantages | Application to this compound |

|---|---|---|---|

| Chiral LC-MS/MS | Differential interaction with a chiral stationary phase for separation, followed by mass-based detection for quantification. nih.govjapsonline.com | High sensitivity, high selectivity, suitable for complex matrices, provides quantitative data. mdpi.comumb.edu | Precise quantification of this compound and its enantiomeric counterparts in plasma for pharmacokinetic profiling. mdpi.com |

| HPLC-NMR | Chromatographic separation followed by NMR analysis for structural elucidation. toray-research.co.jp | Provides definitive structural information, identifies isomers, useful for unstable compounds. toray-research.co.jpresearchgate.net | Unambiguous structural confirmation of the meso-isomer after separation from the enantiomeric pair. toray-research.co.jp |

Computational Chemistry and Molecular Dynamics Simulations in NMBA Research

Computational modeling has become an indispensable tool in drug discovery and development, allowing researchers to predict and analyze molecular interactions at an atomic level. mdpi.com These methods are applied to understand how NMBAs like this compound bind to their target, the nicotinic acetylcholine (B1216132) receptor (nAChR), and to guide the design of new agents. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as the nAChR) to form a stable complex. mdpi.com Advanced algorithms can account for ligand flexibility by docking an ensemble of pre-computed conformers. nih.gov

Pharmacophore-Based Docking: This approach uses a 3D model of the essential steric and electronic features required for bioactivity (a pharmacophore). For NMBAs, the pharmacophore model generally includes two cationic centers (the quaternary nitrogens) and hydrophobic groups. researchgate.net The distance between the two quaternized nitrogen atoms is considered a critical factor for binding affinity, with a distance of 1.1 to 1.4 nm (11 to 14 Å) often cited as desirable for maximizing bioactivity. researchgate.net Docking algorithms can screen potential molecules against this pharmacophore to predict their binding affinity to the nAChR active site. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, from femtoseconds to milliseconds. arxiv.org

All-Atom (AA) Simulations: In AA simulations, every atom in the system (the drug, receptor, solvent, ions) is explicitly represented. This high level of detail allows for a precise study of the specific interactions, such as hydrogen bonds and van der Waals forces, between this compound and the amino acid residues in the nAChR binding pocket. However, these simulations are computationally expensive, limiting the time and length scales that can be studied. arxiv.org

Coarse-Grained (CG) Simulations: To overcome the limitations of AA simulations, coarse-graining methods group multiple atoms into single interaction beads. molssi.orgcgmartini.nl This simplification reduces the computational cost, enabling simulations of larger systems over longer timescales. molssi.org The Martini force field is a widely used example for biomolecular CG simulations. cgmartini.nlcecam.org A CG model of this compound interacting with a lipid bilayer-embedded nAChR could be used to study the drug's approach to the receptor and the large-scale conformational changes that may occur upon binding, which are inaccessible to all-atom simulations. arxiv.org Machine learning techniques are increasingly being used to develop more accurate coarse-grained force fields by learning from high-resolution all-atom data. arxiv.org

Table 2: Overview of Molecular Simulation Techniques in NMBA Research

| Simulation Type | Level of Detail | Typical Timescale | Key Application for this compound |

|---|---|---|---|

| All-Atom (AA) | Every atom is modeled explicitly. arxiv.org | Nanoseconds to microseconds | Detailed analysis of binding site interactions with specific amino acid residues of the nAChR. |

| Coarse-Grained (CG) | Groups of atoms are represented as single beads. molssi.orgcgmartini.nl | Microseconds to milliseconds | Studying large-scale phenomena like receptor conformational changes or diffusion through membranes. molssi.orgcecam.org |

Structure-Based Drug Design Approaches for Next-Generation NMBAs Based on this compound Scaffold

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize new drug candidates. The this compound molecule, with its distinct bisbenzyltetrahydroisoquinolinium structure connected by a succinic acid diester linker, serves as an excellent scaffold for the development of next-generation NMBAs. wikipedia.orgoup.com The heritage of doxacurium is rooted in extensive structure-activity relationship (SAR) studies aimed at creating an ideal replacement for succinylcholine. wikipedia.org

The key to SBDD is to modify the chemical structure to enhance desired properties while minimizing undesirable ones. For the this compound scaffold, this could involve several strategies. Modifications to the linker chain between the two quaternary ammonium (B1175870) heads could alter the drug's flexibility and the distance between the cationic centers, potentially fine-tuning its affinity for the nicotinic acetylcholine receptor (nAChR) and its duration of action. oup.comacs.org Altering the peripheral methoxy (B1213986) groups on the benzylisoquinolinium rings could influence the compound's metabolic stability, distribution, and potential for off-target interactions. wikipedia.org The goal of such modifications would be to design new NMBAs with a more predictable and controllable pharmacokinetic and pharmacodynamic profile, potentially leading to agents with an intermediate or short duration of action, or those less dependent on organ-based clearance.

| Structural Feature | Potential Modification | Desired Outcome |

|---|---|---|

| Diester Linker | Varying the length and rigidity of the succinic acid chain. | Optimize the inter-onium distance to modulate potency and duration of action. |

| Quaternary Ammonium Groups | Altering the substituents on the nitrogen atoms. | Influence binding affinity and selectivity for nAChR subtypes. |

| Benzylisoquinolinium Rings | Modifying the number and position of methoxy groups. | Alter metabolic pathways and reduce potential side effects. |

| Overall Symmetry | Designing asymmetrical derivatives. | Introduce novel pharmacological properties and potentially different metabolic fates. oup.com |

This compound as a Chemical Probe for Cholinergic System Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a particular receptor or pathway. This compound, as a potent and selective competitive antagonist of the nicotinic acetylcholine receptor (nAChR), has significant potential for use as a chemical probe in cholinergic system research. rxlist.comdrugbank.com Its pharmacological action is a function of its competitive antagonism to acetylcholine receptors of the nicotinic type. wikipedia.org

The utility of this compound as a chemical probe stems from its well-defined mechanism of action and its long duration of effect. drugbank.com In a research setting, it can be used to induce a sustained and stable blockade of nAChRs, allowing for the detailed study of receptor physiology and pharmacology. For example, it could be used to investigate the roles of nAChRs in different tissues, to study the process of receptor upregulation in response to chronic blockade, or to characterize the binding sites of novel cholinergic ligands through competitive binding assays. While other molecules like α-conotoxins are also used as probes for nAChRs, the synthetic nature and distinct pharmacological profile of this compound offer a complementary tool for researchers. mdpi.comnih.gov

| Ideal Probe Characteristic | Corresponding Property of this compound | Research Application |

|---|---|---|

| High Potency | Low ED95 (approximately 0.025 mg/kg). hres.ca | Effective blockade at low concentrations, minimizing off-target effects. |

| High Selectivity | Primarily targets nicotinic receptors at the neuromuscular junction. | Isolating and studying the function of peripheral nAChRs. |

| Known Mechanism of Action | Competitive antagonist of acetylcholine. rxlist.comdrugbank.com | Reliable tool for studying receptor-ligand interactions and competitive binding. |

| Sustained Effect | Long duration of action. drugbank.com | Enables studies on long-term receptor dynamics, such as desensitization and upregulation. |

Unexplored Research Avenues and Translational Challenges in NMBA Pharmacology

Despite decades of research and clinical use, the field of NMBA pharmacology still faces several translational challenges. These include inter-patient variability in drug response, the occurrence of adverse effects such as anaphylaxis, and the management of postoperative residual neuromuscular blockade. acs.orgmdpi.com These challenges are particularly relevant for long-acting agents like this compound.

One of the significant unexplored research avenues is the investigation of this compound in specific patient populations, such as those with neuromuscular diseases or organ dysfunction, using advanced models like the NMJ-on-a-chip. This could provide crucial insights into how the disease state affects drug response and help in developing personalized anesthesia strategies. Another key area is the development of specific reversal agents. Currently, the reversal of doxacurium-induced blockade relies on acetylcholinesterase inhibitors like neostigmine, which have limitations. rxlist.comdrugbank.com The design of novel, targeted reversal agents, perhaps using a supramolecular chemistry approach similar to the development of sugammadex (B611050) for steroidal NMBAs, represents a major translational goal.

Translational challenges also include bridging the gap between preclinical animal studies and human clinical trials, as interspecies differences in pharmacokinetics and pharmacodynamics are common. acs.org The development of more predictive, human-based in vitro systems is therefore critical.

| Challenge/Avenue | Description | Proposed Future Research Direction |

|---|---|---|

| Inter-patient Variability | Wide range in duration of action observed clinically. fda.gov | Utilize NMJ-on-a-chip with diverse patient-derived iPSCs to identify genetic and cellular factors influencing response. |

| Lack of Specific Reversal Agent | Reliance on non-specific acetylcholinesterase inhibitors. drugbank.com | Explore the design of host-guest encapsulation agents or other targeted antagonists for this compound. |

| Postoperative Residual Blockade | A risk with long-acting agents if not adequately monitored and reversed. | Develop improved quantitative neuromuscular monitoring techniques tailored to long-acting NMBAs. |

| Interspecies Pharmacodynamic Disparities | Animal models may not accurately predict human response. acs.org | Increased use of human-based in vitro models (e.g., organ-on-a-chip) to improve preclinical to clinical translation. |

Q & A

Basic Research Questions

Q. What experimental designs are optimal for assessing Meso-doxacurium’s neuromuscular blocking potency in preclinical models?

- Methodological Answer : Use dose-response studies in animal models (e.g., rodents or primates) to establish ED₅₀ values. Employ force transducers to quantify muscle twitch suppression, with controlled variables such as anesthesia type, temperature, and electrode placement . Include positive controls (e.g., rocuronium) and validate reproducibility across ≥3 independent trials. Statistical analysis should use non-linear regression to model potency curves, reporting 95% confidence intervals .

Q. Which in vitro assays reliably measure this compound’s receptor binding affinity and selectivity?

- Methodological Answer :

- Radioligand Binding Assays : Use purified nicotinic acetylcholine receptors (nAChRs) with tritiated α-bungarotoxin to quantify competitive displacement. Include saturation and competition binding protocols to calculate Ki values .

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human nAChR subtypes to assess IC₅₀ for channel blockade.

Table 1: Key parameters for in vitro assays:

| Assay Type | Target Receptor | Key Metrics | Controls |

|---|---|---|---|

| Radioligand Binding | nAChR α1β1δε | Ki, Bmax | Atracurium, Vecuronium |

| Electrophysiology | nAChR α3β4 | IC₅₀, Onset/Offset Times | Saline, Pancuronium |

| Adapted from standard neuromuscular blocker protocols . |

Q. How to design a pharmacokinetic study for this compound in heterogeneous populations?

- Methodological Answer : Stratify cohorts by age, renal/hepatic function, and comorbidities. Use LC-MS/MS for plasma concentration monitoring, with non-compartmental analysis (NCA) to calculate AUC, t½, and clearance. Validate assay sensitivity using spiked plasma samples and account for metabolite interference (e.g., laudanosine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different species?

- Methodological Answer : Apply the PICO framework to isolate variables:

- Population : Compare rodent vs. primate models.

- Intervention : Standardize dosing (mg/kg) and administration routes.

- Comparison : Cross-reference interspecies metabolic enzyme expression (e.g., plasma esterases).

- Outcome : Normalize efficacy metrics to receptor density or metabolic rates.

Meta-analysis of interspecies studies using random-effects models can quantify heterogeneity .

Q. What integrative approaches validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Combine pharmacodynamic (PD) biomarkers (e.g., train-of-four ratios) with proteomic profiling of post-synaptic membranes. Use CRISPR-Cas9 knockouts of nAChR subunits in animal models to confirm mechanism-specific effects. Validate findings with computational docking simulations (e.g., AutoDock Vina) to predict binding poses .

Q. How should multi-omics data be leveraged to elucidate this compound’s off-target effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated myocytes to identify dysregulated pathways (e.g., apoptosis, inflammation).

- Metabolomics : NMR-based profiling to detect shifts in energy metabolites (e.g., ATP, lactate).

- Network Pharmacology : Build interaction networks using STRING or KEGG to prioritize high-confidence off-targets. Triangulate results with high-content screening (HCS) in iPSC-derived neurons .

Methodological Frameworks

- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if rodent studies show higher ED₅₀ than primates, assess feasibility of repeating experiments under matched conditions (e.g., pH, temperature) .

- Ethical Compliance : Align animal studies with ARRIVE guidelines, reporting sample size justification and exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.